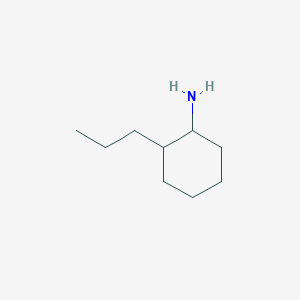

2-Propylcyclohexan-1-amine

Descripción

Historical Trajectories and Foundational Principles of Cyclohexane (B81311) Chemistry

The journey into the world of cyclohexane chemistry began in the late 19th century. Early pioneers like Marcellin Berthelot, who in 1867 reduced benzene (B151609) with hydroiodic acid, unknowingly produced a cyclic hydrocarbon that was initially misidentified. worldofmolecules.comwikipedia.org It wasn't until 1894 that Baeyer and, independently, Haworth and Perkin Jr., successfully synthesized cyclohexane, though its true identity and that of earlier "hexahydrobenzenes" were clarified in 1895 by Markovnikov, Kishner, and Zelinsky, who correctly identified the earlier products as methylcyclopentane (B18539) resulting from an unexpected rearrangement. worldofmolecules.comwikipedia.org

A cornerstone in understanding cyclohexane's properties was the concept of conformational analysis, first proposed by Hermann Sachse in 1890. ic.ac.uk He theorized the non-planar chair and boat conformations of cyclohexane, a concept that was later vindicated by Ernst Mohr in 1918 through the analysis of diamond's structure. ic.ac.ukwikipedia.org This was a significant departure from Baeyer's earlier strain theory, which incorrectly assumed planar structures for cycloalkanes. maricopa.edu The chair conformation is now universally recognized as the most stable form of cyclohexane, as it minimizes both angle strain and torsional strain. maricopa.edulibretexts.orglibretexts.org The principles of conformational analysis, further developed by Derek Barton and Odd Hassel who shared the Nobel Prize in Chemistry in 1969 for their work, are fundamental to understanding the reactivity and properties of substituted cyclohexanes. ic.ac.ukwikipedia.org

The key tenets of cyclohexane chemistry include:

Chair Conformation: The most stable energetic state of the cyclohexane ring. maricopa.edulibretexts.orglibretexts.org

Axial and Equatorial Positions: The twelve hydrogen atoms on a cyclohexane ring are not equivalent and are classified as either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). libretexts.orgmvpsvktcollege.ac.in

Ring Flipping: The rapid interconversion between two chair conformations, where axial substituents become equatorial and vice versa. maricopa.edupressbooks.pub

Steric Hindrance: Substituents on the cyclohexane ring generally prefer the more stable equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. maricopa.edulibretexts.orglibretexts.org

Contemporary Significance of Substituted Aminocyclohexanes in Chemical Sciences

Substituted aminocyclohexanes are a class of compounds with broad and significant applications in modern chemical sciences. Their utility stems from the combination of the cyclohexane ring's conformational rigidity and the reactivity of the amine functional group. This unique combination makes them valuable scaffolds in various fields.

In pharmaceutical chemistry , cyclohexylamine (B46788) derivatives are integral components of numerous therapeutic agents. researchgate.net They serve as key intermediates in the synthesis of drugs targeting a range of conditions, including neurological disorders. smolecule.comnih.gov The stereochemistry of these compounds is often crucial for their biological activity, with different isomers exhibiting vastly different potencies and selectivities. nih.gov For instance, N-substituted cis-N-methyl-2-(1-pyrrolidinyl)cyclohexylamines have been identified as highly potent and selective sigma receptor ligands, demonstrating the importance of precise stereochemical control. nih.gov

In agrochemicals and materials science , these compounds also find important applications. researchgate.net The structural diversity achievable through substitution on the cyclohexane ring allows for the fine-tuning of physical and chemical properties, leading to the development of new materials and crop protection agents.

The synthesis of substituted aminocyclohexanes is an active area of research. Modern synthetic methods, including biocatalysis and transition-metal-catalyzed reactions, have enabled the stereoselective synthesis of complex cyclohexylamine derivatives. acs.orgresearchgate.net For example, palladium-catalyzed C(sp³)–H alkenylation provides a powerful tool for the regioselective functionalization of cyclohexanamines. acs.org

Scope and Research Objectives for 2-Propylcyclohexan-1-amine in Modern Synthetic and Structural Studies

2-Propylcyclohexan-1-amine (C9H19N) serves as an excellent model for investigating the interplay of steric and electronic effects in substituted cyclohexylamines. uni.lu While specific research on this particular compound is not as extensive as for some other derivatives, its study is crucial for a deeper understanding of fundamental principles in organic chemistry.

Key Research Objectives:

Synthesis and Stereocontrol: Developing efficient and stereoselective synthetic routes to access the different stereoisomers of 2-propylcyclohexan-1-amine is a primary objective. This includes exploring various synthetic strategies, such as the reductive amination of 2-propylcyclohexanone (B1346617). biosynth.com

Conformational Analysis: A detailed conformational analysis of the cis and trans isomers of 2-propylcyclohexan-1-amine is essential to understand their relative stabilities. The preference of the propyl and amino groups for either axial or equatorial positions will be governed by the principles of A-values and the avoidance of 1,3-diaxial interactions. libretexts.org

Spectroscopic Characterization: Comprehensive spectroscopic analysis, including NMR, IR, and mass spectrometry, is necessary to unambiguously determine the structure and stereochemistry of the synthesized isomers.

Reactivity Studies: Investigating the reactivity of the amine and the cyclohexane ring in 2-propylcyclohexan-1-amine can provide insights into how the propyl group influences the chemical behavior of the molecule. This includes reactions such as N-alkylation and acylation. smolecule.com

The study of 2-propylcyclohexan-1-amine, while seemingly specific, contributes to the broader understanding of structure-activity relationships, reaction mechanisms, and the fundamental principles of stereochemistry that are central to modern organic chemistry.

Structure

3D Structure

Propiedades

IUPAC Name |

2-propylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-5-8-6-3-4-7-9(8)10/h8-9H,2-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVNXHKKIRXAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCCC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313889 | |

| Record name | 2-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6850-40-4 | |

| Record name | 2-Propylcyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propylcyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Chemical Synthesis of 2 Propylcyclohexan 1 Amine

Retrosynthetic Disconnection Approaches and Design Principles

Retrosynthetic analysis is a foundational technique in designing a chemical synthesis, which involves breaking down the target molecule into simpler, commercially available precursors. For 2-Propylcyclohexan-1-amine, two primary disconnection approaches are evident: one that builds the amine functionality onto a pre-existing carbocyclic ring and another that constructs the ring itself with the required functionalities incorporated.

Reductive Amination Strategies for Cyclohexanone (B45756) Precursors

One of the most direct and widely used methods for synthesizing amines is reductive amination. wikipedia.org This approach involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. pearson.com

Retrosynthetic Disconnection: The C-N bond is the logical point for disconnection. This retrosynthetic step leads back to a carbonyl precursor, 2-propylcyclohexanone (B1346617), and an ammonia (B1221849) equivalent.

Synthetic Pathway: The forward synthesis starts with 2-propylcyclohexanone. This ketone reacts with ammonia to form an intermediate imine (or the corresponding enamine), which is not typically isolated. wikipedia.orgchempedia.info This intermediate is then reduced in situ to the target primary amine, 2-Propylcyclohexan-1-amine. A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity, selectivity, and reaction conditions. The choice of catalyst and conditions is critical to optimize the yield and minimize side reactions. researchgate.net

Interactive Data Table: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Catalytic Hydrogenation (H₂, metal catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst, acidic or neutral pH | High atom economy, clean reaction | Requires specialized high-pressure equipment |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol solvent, mildly acidic pH (pH 5-7) | Mild conditions, chemoselective (reduces imines faster than ketones) chempedia.info | Toxic cyanide byproduct |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE) or Tetrahydrofuran (THF) solvent | Mild, non-toxic, highly effective for a wide range of substrates | Stoichiometric amounts of reagent required |

This strategy is highly effective for producing a mixture of the cis and trans diastereomers of 2-Propylcyclohexan-1-amine. The ratio of these isomers is influenced by the reaction conditions and the steric bulk of the substituents on the cyclohexanone ring.

Ring-Forming Reactions Incorporating Amine Functionality

An alternative retrosynthetic strategy involves constructing the cyclohexane (B81311) ring itself. Cycloaddition reactions, particularly the Diels-Alder or [4+2] cycloaddition, are powerful tools for forming six-membered rings with good control over regiochemistry and stereochemistry. nih.gov

Retrosynthetic Disconnection: This approach involves disconnecting two C-C bonds within the cyclohexane ring, leading to a 1,3-diene and a dienophile. To form 2-Propylcyclohexan-1-amine, the diene component would need to bear the propyl group, while the dienophile would contain the amine functionality or a precursor group.

Synthetic Pathway: A potential route could involve the [4+2] cycloaddition of a 1-propyl-substituted 1,3-diene with a dienophile such as nitroethylene. The resulting nitro-substituted cyclohexene (B86901) product contains the correct carbon skeleton and a nitrogen-bearing group. Subsequent reduction of both the double bond (e.g., via catalytic hydrogenation) and the nitro group (e.g., using a reducing agent like LiAlH₄ or H₂/Pd) would yield the target 2-Propylcyclohexan-1-amine. This method offers the potential for diastereoselectivity based on the endo/exo selectivity of the Diels-Alder reaction.

Enantioselective and Diastereoselective Synthesis of Stereoisomers

The compound 2-Propylcyclohexan-1-amine has two stereocenters (at C1 and C2), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). The synthesis of single, enantiomerically pure isomers is often required for pharmaceutical applications. wikipedia.org This necessitates the use of asymmetric synthesis techniques.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

Synthetic Strategy: A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to a cyclohexene-based precursor. For example, a derivative of cyclohexenecarboxylic acid could be acylated with a chiral oxazolidinone. The resulting system can then undergo a diastereoselective conjugate addition of a propyl group (using an organocuprate reagent, for instance). The chiral auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the opposite face, thus establishing the relative stereochemistry between the propyl group and the carboxylate. The auxiliary can then be cleaved, and the carboxylic acid functionality can be converted to the amine group via a stereoretentive process like the Curtius or Hofmann rearrangement, yielding an enantiomerically enriched stereoisomer of the target amine.

Asymmetric Catalysis in Amine Synthesis (e.g., transition metal catalysis, organocatalysis, biocatalysis)

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach than using stoichiometric chiral auxiliaries. mdpi.com

Transition Metal Catalysis: Chiral transition metal complexes, often based on rhodium, iridium, or copper, can catalyze asymmetric versions of key reactions. organic-chemistry.orgthieme-connect.de For instance, the asymmetric hydrogenation of a suitable enamine or imine precursor of 2-Propylcyclohexan-1-amine, using a catalyst like a Rh-DuPhos complex, could provide direct access to the chiral amine with high enantioselectivity.

Organocatalysis: Chiral small organic molecules can also act as catalysts. nih.gov A prominent example is the use of chiral phosphoric acids or cinchona alkaloids to catalyze asymmetric additions to imines. nih.govnih.gov An asymmetric reductive amination of 2-propylcyclohexanone could be achieved using a Hantzsch ester as the reducing agent in the presence of a chiral Brønsted acid catalyst, which protonates the imine intermediate within a chiral environment, leading to enantioselective reduction. nih.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. wikipedia.org Imine reductases (IREDs) or reductive aminases are enzymes that can catalyze the reduction of imines to amines with extremely high enantioselectivity. The reaction between 2-propylcyclohexanone and ammonia could be mediated by a specific aminotransferase enzyme to produce one enantiomer of the amine directly. Alternatively, a panel of IREDs could be screened to find one that selectively reduces the intermediate imine to the desired stereoisomer.

Interactive Data Table: Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Transition Metal | Chiral Rhodium-phosphine complex | Asymmetric Hydrogenation | High turnover numbers, broad substrate scope |

| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Reductive Amination | Metal-free, tolerant of air and moisture |

| Biocatalysis | Imine Reductase (IRED) | Asymmetric Reductive Amination | Extremely high stereoselectivity, green conditions wikipedia.org |

Kinetic Resolution and Chromatographic Separation Techniques for Stereoisomers

When a stereoselective synthesis is not feasible, a racemic mixture of the product can be prepared and then separated into its constituent enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rate of enantiomers with a chiral reagent or catalyst. mdpi.com For racemic 2-Propylcyclohexan-1-amine, an enzymatic kinetic resolution could be employed. For example, an enzyme like Candida antarctica lipase (B570770) B (CALB) could be used to acylate the amine with an acyl donor (e.g., ethyl acetate). The enzyme will selectively acylate one enantiomer at a much faster rate than the other. mdpi.com The reaction can be stopped at approximately 50% conversion, yielding a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard methods like chromatography or extraction.

Chromatographic Separation: A direct method for separating stereoisomers is chromatography using a chiral stationary phase (CSP). In this technique, the racemic mixture is passed through a column packed with a chiral material. The different enantiomers interact diastereomerically with the CSP, causing them to travel through the column at different rates and allowing for their separation. This is a powerful analytical and preparative technique for obtaining enantiomerically pure compounds.

Chemo- and Regioselective Considerations in Synthetic Route Development

The synthesis of 2-Propylcyclohexan-1-amine presents distinct challenges in controlling both chemoselectivity and regioselectivity. A primary route to this compound is through the reductive amination of 2-propylcyclohexanone. biosynth.com In this reaction, the ketone is treated with an amine source, typically ammonia or an ammonia equivalent, in the presence of a reducing agent to form the target amine.

Chemoselectivity in this context refers to the selective reaction of the carbonyl group in the presence of other potentially reactive functional groups. The choice of reducing agent is critical to ensure that only the imine intermediate, formed from the condensation of the ketone and the amine, is reduced, without affecting the carbonyl group of the starting material or other functional groups that might be present in more complex syntheses. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3), which are known for their mildness and selectivity for imines over ketones. Catalytic hydrogenation over metal catalysts such as palladium, platinum, or nickel is another effective method.

Regioselectivity is a key consideration when starting from precursors other than 2-propylcyclohexanone. For instance, if the propyl group and the amine are to be introduced in a stepwise manner onto a cyclohexane ring, controlling the 1,2-substitution pattern is crucial. The regiochemistry of such reactions is often dictated by the nature of the directing groups and the reaction mechanism. For example, in the case of nucleophilic addition to a cyclohexene oxide derivative, the regioselectivity of the ring-opening will determine the position of the substituents.

The stereoselectivity of the reductive amination of 2-propylcyclohexanone is also a significant factor, as it can lead to the formation of both cis and trans diastereomers of 2-Propylcyclohexan-1-amine. The ratio of these isomers is influenced by the reaction conditions, including the choice of catalyst and solvent, and often involves thermodynamic and kinetic control factors.

Green Chemistry Principles and Sustainable Synthetic Pathways

The development of synthetic routes for 2-Propylcyclohexan-1-amine is increasingly guided by the twelve principles of green chemistry, which aim to make chemical processes more environmentally benign. pearson.comuni.luresearchgate.net This includes the use of safer solvents, renewable feedstocks, and catalytic reagents, as well as designing processes with high atom economy and energy efficiency.

Solvent-Free and Aqueous Media Syntheses

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often hazardous and contribute to environmental pollution. To this end, performing reactions in solvent-free conditions or in aqueous media are highly desirable alternatives.

Solvent-free synthesis often involves reactions between neat reactants, sometimes with the aid of a solid support or microwave irradiation to facilitate the reaction. For the synthesis of amines, solvent-free reductive aminations have been explored, which can lead to higher reaction rates, easier product isolation, and reduced waste generation.

Aqueous media syntheses are also gaining prominence as water is a non-toxic, non-flammable, and inexpensive solvent. While organic substrates may have limited solubility in water, the use of surfactants, phase-transfer catalysts, or co-solvents can facilitate reactions in aqueous environments. The development of water-tolerant catalysts is key to the success of these methods.

The following table summarizes the advantages of solvent-free and aqueous media syntheses in the context of preparing cyclic amines.

| Synthesis Type | Advantages | Challenges |

| Solvent-Free | Reduced solvent waste, often faster reaction rates, simplified work-up procedures. | Potential for high viscosity, challenges with heat transfer, limited applicability for solid reactants. |

| Aqueous Media | Environmentally benign solvent, non-flammable, low cost. | Poor solubility of many organic reactants, potential for competing hydrolysis reactions. |

Biocatalytic Transformations and Enzymatic Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for the sustainable synthesis of chiral amines like 2-Propylcyclohexan-1-amine. researchgate.netgoogle.comamanote.com Enzymes operate under mild conditions of temperature and pH, are highly selective, and are derived from renewable resources.

For the synthesis of 2-Propylcyclohexan-1-amine, amine transaminases (ATAs) are particularly relevant enzymes. ATAs catalyze the transfer of an amino group from an amine donor to a ketone acceptor. The reductive amination of 2-propylcyclohexanone could potentially be achieved using an ATA with a suitable amine donor, such as isopropylamine. This approach can offer high enantioselectivity, leading to the formation of a single enantiomer of the product, which is often a critical requirement for pharmaceutical applications.

The use of reductive aminases (RedAms) is another promising biocatalytic strategy. These enzymes utilize ammonia and a reducing cofactor (such as NADH or NADPH) to directly convert a ketone to an amine. The development of robust and efficient RedAms for cyclic ketones would provide a direct and atom-economical route to 2-Propylcyclohexan-1-amine.

The table below highlights key features of biocatalytic approaches for amine synthesis.

| Biocatalytic Approach | Key Enzyme | Advantages |

| Transamination | Amine Transaminase (ATA) | High stereoselectivity, mild reaction conditions, uses an amine donor. |

| Reductive Amination | Reductive Aminase (RedAm) | Direct conversion of ketones to amines using ammonia, high atom economy. |

One-Pot and Cascade Reactions in 2-Propylcyclohexan-1-amine Synthesis

One-pot reactions and cascade reactions are strategic approaches that enhance synthetic efficiency by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. achemblock.com This not only saves time and resources but also reduces the generation of waste.

A one-pot synthesis of 2-Propylcyclohexan-1-amine could be envisioned starting from a precursor that is converted to 2-propylcyclohexanone in situ, followed by reductive amination without isolation of the ketone intermediate. For instance, the alkylation of cyclohexanone to form 2-propylcyclohexanone could be directly followed by the addition of an amine and a reducing agent.

Cascade reactions , also known as tandem or domino reactions, involve a sequence of intramolecular or intermolecular transformations where each subsequent reaction is triggered by the functionality formed in the previous step. The design of a cascade reaction for the synthesis of 2-Propylcyclohexan-1-amine would represent a highly elegant and efficient approach. For example, a reaction cascade could be initiated that simultaneously forms the cyclohexane ring and introduces the propyl and amine functionalities in a controlled manner. While specific cascade reactions for 2-Propylcyclohexan-1-amine are not extensively reported, the principles of cascade design are actively being applied to the synthesis of other complex cyclic amines.

The development of such multi-step, single-operation processes is a key goal in modern organic synthesis, offering significant advantages in terms of sustainability and efficiency.

Advanced Spectroscopic, Crystallographic, and Computational Investigations of 2 Propylcyclohexan 1 Amine Stereoisomers

Conformational Analysis of the Substituted Cyclohexane (B81311) Ring System

The cyclohexane ring in 2-propylcyclohexan-1-amine is not planar but exists in various puckered conformations to relieve angle and torsional strain. The interplay of the propyl and amine substituents on this flexible scaffold gives rise to a complex conformational landscape.

Elucidation of Preferred Chair and Twist-Boat Conformations

The chair conformation is the most stable arrangement for a cyclohexane ring, as it minimizes both angle strain by maintaining tetrahedral bond angles and torsional strain by staggering all adjacent carbon-hydrogen bonds. slideshare.netlibretexts.orgpressbooks.pub For 2-propylcyclohexan-1-amine, there are two primary chair conformations for each stereoisomer that can interconvert through a process known as a ring flip.

The twist-boat conformation is an alternative, less stable conformation. libretexts.orgwikipedia.org It is more flexible than the chair form but suffers from torsional strain and steric interactions. davuniversity.org The energy difference between the chair and twist-boat conformations in cyclohexane is approximately 5.5 kcal/mol (23 kJ/mol). libretexts.org While generally less populated, the twist-boat conformation can be a transient intermediate in the ring-flipping process and its stability can be influenced by specific substitution patterns and intramolecular interactions.

| Conformation | Relative Energy (Cyclohexane) | Key Strain Elements |

| Chair | 0 kcal/mol (most stable) | Minimal angle and torsional strain |

| Twist-Boat | ~5.5 kcal/mol | Torsional and steric strain |

| Boat | ~6.9 kcal/mol | Significant torsional and flagpole steric strain |

| Half-Chair | ~10 kcal/mol | High angle and torsional strain |

Assessment of Substituent Effects on Conformational Equilibria

The positions of the propyl and amine groups on the cyclohexane ring significantly influence the equilibrium between the two chair conformations. Substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. slideshare.netyoutube.com Due to steric hindrance with other axial substituents (1,3-diaxial interactions), bulkier groups preferentially occupy the more spacious equatorial position.

In the case of 2-propylcyclohexan-1-amine, both the propyl and amine groups will have a preference for the equatorial position. The relative stability of the conformers will depend on the stereochemistry (cis or trans) of the molecule. For a trans isomer, one conformer can have both substituents in the equatorial position, which would be highly favored. For a cis isomer, one substituent must be axial while the other is equatorial. In this case, the conformer with the larger propyl group in the equatorial position would be expected to be more stable.

| Substituent | A-value (kcal/mol) |

| -NH2 | 1.2 - 1.6 |

| -CH2CH2CH3 (Propyl) | ~2.1 |

A-values represent the energy difference between the axial and equatorial conformations for a monosubstituted cyclohexane.

Analysis of Intramolecular Interactions (e.g., steric, electronic, hydrogen bonding)

Beyond simple steric bulk, other intramolecular interactions can fine-tune the conformational equilibrium. In 2-propylcyclohexan-1-amine, intramolecular hydrogen bonding between the amine group and the propyl group, or with the cyclohexane ring itself, could influence the relative stability of certain conformations. For instance, a hydrogen bond between an axial amine group and the equatorial propyl group in a cis-isomer could potentially stabilize a conformation that would otherwise be less favored due to steric strain.

Electronic effects, such as hyperconjugation, can also play a role. researchgate.net These interactions involve the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which can stabilize certain geometric arrangements.

Stereochemical Assignment through Advanced Spectroscopic Methods

The precise stereochemistry and conformational preferences of 2-propylcyclohexan-1-amine stereoisomers are determined using a combination of advanced spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution NMR spectroscopy is a powerful tool for elucidating the configuration and conformation of cyclic molecules. In the ¹H NMR spectrum, the chemical shift and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation.

Axial protons are typically shielded and appear at a higher field (lower ppm) compared to their equatorial counterparts. The coupling constants (J-values) between adjacent protons are also diagnostic. A large coupling constant (typically 8-13 Hz) is observed between two axial protons (trans-diaxial), while smaller coupling constants (typically 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. By analyzing these coupling patterns, the relative orientation of the substituents can be determined.

For 2-propylcyclohexan-1-amine, the proton attached to the carbon bearing the amine group (the carbinol proton) is particularly informative. The width of its signal can indicate its orientation. A broad multiplet with large coupling constants suggests an axial proton, while a narrower multiplet with smaller couplings points to an equatorial proton.

| Proton Orientation | Typical ¹H Chemical Shift Range (ppm) | Typical J-value Range (Hz) |

| Axial | Lower field | Jaa: 8-13, Jae: 2-5 |

| Equatorial | Higher field | Jee: 2-5, Jea: 2-5 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Structural Insights

The positions of these bands can be sensitive to the conformational state of the molecule. For example, the C-N stretching frequency may differ slightly between a conformer with an axial amine group and one with an equatorial amine group due to changes in the local electronic environment. Intramolecular hydrogen bonding can also be detected through characteristic shifts in the N-H stretching frequencies. In IR spectroscopy, hydrogen-bonded N-H groups typically show a broader and lower frequency absorption band compared to free N-H groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information on the carbon skeleton. ustc.edu.cn

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Comments |

| N-H Stretch (free) | 3300 - 3500 | Two bands for a primary amine |

| N-H Stretch (H-bonded) | 3200 - 3400 | Broader and shifted to lower frequency |

| C-H Stretch (sp³) | 2850 - 3000 | |

| N-H Bend | 1590 - 1650 | |

| C-N Stretch | 1020 - 1250 | Position can be conformationally dependent |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Absolute Configuration Determination

Chiroptical techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the non-destructive determination of the absolute configuration of chiral molecules like the stereoisomers of 2-propylcyclohexan-1-amine. researchgate.netmtoz-biolabs.com These methods rely on the differential interaction of chiral molecules with left- and right-circularly polarized light. mtoz-biolabs.comacs.org

In a typical analysis, the CD spectrum of an enantiomerically pure sample of 2-propylcyclohexan-1-amine would be recorded in a suitable solvent. The resulting spectrum, which plots the difference in absorption (Δε) or molar ellipticity ([θ]) against wavelength, exhibits positive or negative peaks known as Cotton effects. acs.org The sign and magnitude of these Cotton effects are characteristic of the molecule's three-dimensional structure.

To assign the absolute configuration, the experimental CD spectrum is compared with a theoretically calculated spectrum. researchgate.netamericanlaboratory.com This is achieved by first performing quantum chemical calculations (often using Time-Dependent Density Functional Theory, or TD-DFT) on a single enantiomer of a known configuration, for instance, (1R,2R)-2-propylcyclohexan-1-amine. americanlaboratory.com If the calculated spectrum's Cotton effects match the signs and relative intensities of the experimental spectrum, the absolute configuration of the sample is confirmed. americanlaboratory.comspectroscopyeurope.com An inverted correlation suggests the sample is the opposite enantiomer. ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information and can also be used for configurational assignment through analysis of its anomalous dispersion curves (Cotton effects). acs.org

For 2-propylcyclohexan-1-amine, the primary chromophore is the amine group. The relevant electronic transitions are typically n → σ* transitions, which occur in the far-UV region. The sign of the observed Cotton effect is highly sensitive to the spatial arrangement of the propyl group and the amine group (both axial and equatorial orientations) relative to the cyclohexane ring, making CD a powerful tool for stereochemical elucidation. hebmu.edu.cn

| Stereoisomer (Hypothetical) | Method | Wavelength (λmax, nm) | Experimental Cotton Effect Sign | Calculated Cotton Effect Sign (TD-DFT) | Assigned Absolute Configuration |

|---|---|---|---|---|---|

| Enantiomer A | CD (in Methanol) | ~210 | Positive (+) | Positive (+) for (1R, 2R) | (1R, 2R) |

| Enantiomer B | CD (in Methanol) | ~210 | Negative (-) | Negative (-) for (1S, 2S) | (1S, 2S) |

| Diastereomer C | CD (in Methanol) | ~215 | Negative (-) | Negative (-) for (1R, 2S) | (1R, 2S) |

| Diastereomer D | CD (in Methanol) | ~215 | Positive (+) | Positive (+) for (1S, 2R) | (1S, 2R) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information on the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and absolute configuration. To apply this technique to 2-propylcyclohexan-1-amine, which is a liquid at room temperature, it must first be converted into a suitable crystalline solid. This is typically achieved by forming a salt with a chiral or achiral acid (e.g., tartaric acid or hydrochloric acid) that crystallizes readily.

Once a single crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of all non-hydrogen atoms can be determined. The refinement of this model yields a precise molecular structure.

For a derivative of 2-propylcyclohexan-1-amine, X-ray analysis would be expected to confirm the chair conformation of the cyclohexane ring, which is the most stable arrangement. It would also unambiguously determine the relative stereochemistry (cis or trans) of the amine and propyl groups and their preferred orientations (axial or equatorial) in the crystal lattice. Furthermore, if a heavy atom is present in the crystal structure, the technique of anomalous dispersion can be used to determine the absolute configuration of the chiral centers without ambiguity. The analysis also reveals details of the crystal packing, including intermolecular interactions like hydrogen bonds involving the amine group.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Unit Cell Dimensions | a = 8.5 Å, b = 9.3 Å, c = 18.2 Å, β = 91.5° |

| Cyclohexane Ring Conformation | Chair |

| Amine Group (-NH3+) Position | Equatorial |

| Propyl Group (-CH2CH2CH3) Position | Equatorial |

| C1-N Bond Length | 1.49 Å |

| Intermolecular Interactions | N-H···Cl hydrogen bonds |

Reactivity Profiles and Derivatization Strategies of 2 Propylcyclohexan 1 Amine

Reactions Involving the Primary Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base. chemguide.co.uk This inherent reactivity is the basis for a multitude of chemical reactions.

Nucleophilic Acylation and Alkylation Reactions

Primary amines, such as 2-propylcyclohexan-1-amine, readily undergo nucleophilic acylation when treated with acylating agents like acid chlorides, acid anhydrides, or esters. unizin.orglibretexts.org This reaction, known as acylation, results in the formation of amides. ncert.nic.in The reaction with an acyl chloride, for instance, is typically rapid and exothermic, often requiring a base to neutralize the hydrochloric acid byproduct. chemistrystudent.comyoutube.com

Similarly, the primary amine can act as a nucleophile in alkylation reactions with alkyl halides. chemguide.co.uk This process, however, can be challenging to control, often leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the increased nucleophilicity of the alkylated products. chemguide.co.uklibretexts.org To achieve selective monoalkylation, specific strategies such as reductive amination or the use of specific catalytic systems may be employed. acs.org

Table 1: Examples of Nucleophilic Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acetyl chloride | N-(2-propylcyclohexyl)acetamide |

| Alkylation | Methyl iodide | N-methyl-2-propylcyclohexan-1-amine |

Formation of Amides, Imines, and Other Nitrogen-Containing Derivatives

The formation of amides through acylation is a fundamental transformation for primary amines. libretexts.org Various methods exist for amide synthesis, including the use of carboxylic acids with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), or reactions with acid anhydrides and esters. khanacademy.orgkhanacademy.org

Another significant reaction is the condensation with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reversible reaction is typically acid-catalyzed and involves the elimination of a water molecule. lumenlearning.comyoutube.comchemistrysteps.com The formation of the C=N double bond is a key transformation in the synthesis of many organic compounds.

Oxidation and Reduction Reactions of the Amine Group

The primary amine group of 2-propylcyclohexan-1-amine can undergo oxidation with various oxidizing agents. Depending on the reagent and reaction conditions, different products can be obtained. For instance, mild oxidation can lead to the formation of nitriles. britannica.comacs.org Stronger oxidation may result in the formation of nitro compounds. britannica.com

Conversely, while the amine group itself is in a reduced state, reactions classified as reductions in the context of amine synthesis often start from more oxidized nitrogen-containing functional groups like nitro compounds or nitriles. The reduction of these groups is a common method for the preparation of primary amines. ncert.nic.inpearson.comlibretexts.org For instance, the reduction of a corresponding nitroalkane or nitrile would yield 2-propylcyclohexan-1-amine. Amides can also be reduced to amines using strong reducing agents like lithium aluminum hydride. masterorganicchemistry.com

Functionalization of the Cyclohexyl Ring System

While the primary amine dictates a significant portion of the molecule's reactivity, the cyclohexane (B81311) ring also presents opportunities for chemical modification.

Electrophilic Aromatic Substitution on Derived Aromatic Systems (if applicable)

Direct electrophilic aromatic substitution is not applicable to 2-propylcyclohexan-1-amine as it possesses a saturated cyclohexyl ring. However, if the amine were part of an aromatic system (an arylamine), the amino group would act as a strong activating group, directing incoming electrophiles to the ortho and para positions. ucalgary.cawikipedia.orgmasterorganicchemistry.com The high reactivity of arylamines can sometimes lead to multiple substitutions. libretexts.org To control this, the amino group is often "protected" by converting it into an amide, which is a less powerful activating group. ucalgary.ca This strategy allows for more selective electrophilic aromatic substitution reactions. masterorganicchemistry.com

C-H Functionalization of the Cyclohexane Core

Direct functionalization of the C-H bonds of the cyclohexane ring is a more advanced and challenging area of synthetic chemistry. researchgate.net These reactions typically require specific catalysts, often involving transition metals, to activate the otherwise inert C-H bonds. mdpi.com Research in this area aims to develop methods for the selective introduction of functional groups at specific positions on the cyclohexane core. nih.gov For n-propylcyclohexane, studies have shown that H-atom abstraction can occur at various sites on both the ring and the propyl chain, leading to the formation of different radical intermediates. researchgate.net This indicates the potential for regioselective functionalization under controlled conditions.

Synthesis of Advanced Derivatives for Specific Research Applications

The strategic derivatization of 2-propylcyclohexan-1-amine allows for the development of sophisticated molecules with applications ranging from catalysis to materials science. The interplay between the propyl group and the amine functionality on the cyclohexane scaffold influences the steric and electronic properties of the resulting derivatives, enabling fine-tuning of their function.

The synthesis of chiral ligands from 2-propylcyclohexan-1-amine is a key strategy for its application in asymmetric catalysis. These ligands coordinate with metal centers to create chiral catalysts that can selectively produce one enantiomer of a product over the other. The amine group of 2-propylcyclohexan-1-amine is readily converted into various coordinating moieties, such as phosphines, oxazolines, or salicylaldimines, to generate a diverse library of ligands.

The general approach to synthesizing these ligands involves the reaction of the primary amine with appropriate electrophiles. For instance, reaction with chlorodiphenylphosphine (B86185) can yield aminophosphine (B1255530) ligands, while condensation with a chiral auxiliary followed by cyclization can lead to the formation of oxazoline-based ligands. The propyl group on the cyclohexane ring plays a crucial role in defining the steric environment around the metal center, which in turn influences the enantioselectivity of the catalyzed reaction.

Table 1: Examples of Chiral Ligands Potentially Derived from 2-Propylcyclohexan-1-amine and Their Applications

| Ligand Type | Synthetic Precursor for Derivatization | Potential Catalytic Application |

| Aminophosphine | Chlorodiphenylphosphine | Asymmetric hydrogenation, allylic alkylation |

| Bis(oxazoline) | Chiral amino alcohols, dicarboxylic acids | Asymmetric cyclopropanation, Diels-Alder reactions |

| Salen-type | Salicylaldehyde derivatives | Asymmetric epoxidation, kinetic resolution |

Note: This table presents potential ligand types based on the known reactivity of primary amines and their general applications in asymmetric catalysis. Specific performance would depend on empirical testing.

The structural features of 2-propylcyclohexan-1-amine make it an attractive building block for the synthesis of more complex organic molecules, including natural products and pharmaceutically active compounds. The amine functionality can be protected and the cyclohexane ring can be further functionalized, or the amine can be used as a nucleophile or a directing group in various synthetic transformations.

Derivatization strategies often begin with the protection of the amine group, for example, as a carbamate (B1207046) (e.g., Boc or Cbz). This allows for selective reactions at other positions on the cyclohexane ring. Subsequent deprotection reveals the amine for further elaboration. The stereochemistry of the substituents on the cyclohexane ring can be controlled to afford specific diastereomers, which is critical in the synthesis of complex targets.

Table 2: Representative Derivatization Reactions of 2-Propylcyclohexan-1-amine for Building Block Synthesis

| Reaction Type | Reagent/Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| N-Acylation | Acyl chloride, base | Amide |

| Reductive Amination | Aldehyde or ketone, reducing agent | Secondary or tertiary amine |

| Boc Protection | Di-tert-butyl dicarbonate | Boc-protected amine |

These derivatized building blocks can then be utilized in multi-step syntheses, where the substituted cyclohexane moiety imparts specific conformational constraints and stereochemical information to the target molecule.

The ability of 2-propylcyclohexan-1-amine to participate in hydrogen bonding and its potential for incorporation into larger, well-defined structures makes it a candidate for the synthesis of precursors for supramolecular chemistry and materials science. By attaching photoactive, electroactive, or self-assembling moieties to the amine, novel functional materials can be designed.

For example, condensation of 2-propylcyclohexan-1-amine with aromatic aldehydes can yield Schiff bases, which can act as ligands for the formation of metal-organic frameworks (MOFs) or as components in liquid crystals. The propyl group can influence the packing and intermolecular interactions within the resulting supramolecular assemblies. Furthermore, polymerization of appropriately derivatized 2-propylcyclohexan-1-amine monomers can lead to the formation of chiral polymers with potential applications in chiral separations or as sensors.

Table 3: Potential Applications of 2-Propylcyclohexan-1-amine Derivatives in Materials Science

| Derivative Type | Synthetic Approach | Potential Application |

| Schiff Base | Condensation with aromatic aldehydes | Liquid crystals, Metal-Organic Frameworks (MOFs) |

| Chiral Polymer | Polymerization of acrylamide (B121943) derivative | Chiral stationary phases for chromatography |

| Self-Assembled Monolayer | Thiol derivatization and adsorption on gold | Chiral surfaces, sensors |

The derivatization of 2-propylcyclohexan-1-amine opens up a vast chemical space for the creation of novel molecules with specialized functions, underscoring its importance as a versatile chemical intermediate.

Analytical and Chromatographic Methodologies for 2 Propylcyclohexan 1 Amine Research

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Analysis

Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques for evaluating the purity of 2-Propylcyclohexan-1-amine and analyzing its presence in complex mixtures. researchgate.netnih.gov The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its matrix.

Gas Chromatography (GC): Given its volatility, 2-Propylcyclohexan-1-amine is well-suited for GC analysis, typically employing a flame ionization detector (FID) for quantification. nih.gov The separation is usually achieved on capillary columns with stationary phases of varying polarity. For instance, a non-polar phase like OV-101 (a dimethyl polysiloxane) can be effective for separating the compound from non-polar impurities or reactants like cyclohexanone (B45756). nih.gov Temperature programming is often utilized to ensure efficient separation and good peak shape. For complex mixtures, headspace GC can be an alternative, minimizing contamination of the system by non-volatile matrix components. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers versatility, particularly for analyzing samples that may not be suitable for GC due to low volatility or thermal instability. nih.gov For alkylamines like 2-Propylcyclohexan-1-amine, reverse-phase HPLC (RP-HPLC) is a common approach. sielc.com A typical setup would involve a C18 column with a mobile phase consisting of an organic solvent (like acetonitrile), water, and an acid modifier (such as formic or phosphoric acid) to ensure the amine is in its protonated form, which improves peak shape and retention. sielc.com Detection is commonly performed using a UV detector, although this requires derivatization of the amine, or more advanced detectors like evaporative light scattering detectors (ELSD) or mass spectrometers (MS). helsinki.fi

| Technique | Typical Stationary Phase | Common Mobile Phase/Carrier Gas | Detector | Primary Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | OV-101 (or similar polysiloxane) | Helium, Nitrogen | Flame Ionization Detector (FID) | Purity testing, analysis of volatile impurities. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Acetonitrile/Water with acid modifier (e.g., formic acid) | UV (with derivatization), ELSD, MS | Analysis of non-volatile mixtures, purity assessment. sielc.comhelsinki.fi |

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of 2-Propylcyclohexan-1-amine. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides definitive identification of the compound. researchgate.net

The electron ionization (EI) mass spectrum of 2-Propylcyclohexan-1-amine is expected to show a molecular ion peak [M]+• at m/z 141, corresponding to its molecular weight (C9H19N). uni.lu The fragmentation pattern is characteristic of alkyl-substituted cyclohexylamines. Key fragmentation pathways include:

Loss of the propyl group: Cleavage of the C-C bond between the cyclohexane (B81311) ring and the propyl side chain can lead to a fragment ion.

Ring cleavage: The cyclohexane ring can undergo fragmentation, a common pathway for cyclic compounds, leading to characteristic ions at m/z 83, 56, or 41. docbrown.info

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant fragmentation pathway for amines. This would result in the formation of a stable iminium ion. For 2-Propylcyclohexan-1-amine, this could lead to the loss of an ethyl radical from the propyl group, or more complex rearrangements. The base peak for similar primary amines is often the [CH2NH2]+ ion at m/z 30. docbrown.info For propan-2-amine, a characteristic fragment is the [C2H6N]+ ion at m/z 44 from the loss of a methyl group. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula (C9H19N). mdpi.com

| m/z Value | Possible Fragment Ion | Interpretation |

|---|---|---|

| 141 | [C9H19N]+• | Molecular Ion (M+•) uni.lu |

| 98 | [M - C3H7]+ | Loss of the propyl side chain from the molecular ion. nist.gov |

| 56 | [C4H8]+• | Fragment from cyclohexane ring cleavage. docbrown.info |

| 44 | [C2H6N]+ | Characteristic fragment from alpha-cleavage. docbrown.info |

| 30 | [CH2NH2]+ | Characteristic iminium ion for primary amines. docbrown.info |

Chiral Separation Techniques (e.g., Chiral HPLC, Chiral GC) for Enantiomeric and Diastereomeric Excess Determination

2-Propylcyclohexan-1-amine possesses two chiral centers, meaning it can exist as four stereoisomers (two pairs of enantiomers). Distinguishing and quantifying these isomers is critical, as they can have different biological activities. nih.gov Chiral chromatography is the primary method for this purpose. researchgate.netnih.govamericanpharmaceuticalreview.com

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for enantiomeric separation. nih.govphenomenex.com The method relies on chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to different retention times. phenomenex.com For amines, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective. nih.gov The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is crucial for achieving optimal separation. nih.gov

Chiral Gas Chromatography (GC): Chiral GC is suitable for volatile chiral compounds. chromatographyonline.com The stationary phases in chiral GC columns are typically cyclodextrin (B1172386) derivatives. gcms.cz These cyclodextrin molecules have a chiral cavity, and enantiomers fit into this cavity differently, resulting in separation. Temperature programming and carrier gas flow rate are key parameters to optimize for resolution. gcms.cz

The result of a chiral separation is a chromatogram showing separate peaks for the different stereoisomers. The enantiomeric excess (ee) and diastereomeric excess (de) can be calculated from the integrated areas of these peaks.

Methodological Advancements in Analytical Characterization

The field of analytical chemistry is continuously evolving, offering more powerful tools for the characterization of complex molecules like 2-Propylcyclohexan-1-amine.

Hyphenated Techniques: The coupling of separation techniques with powerful detectors, such as GC-MS and LC-MS, is now standard. researchgate.netamericanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) provides even greater structural detail by allowing for the fragmentation of selected ions, which is invaluable for identifying unknown impurities or metabolites. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC): SFC is emerging as a powerful alternative to HPLC for chiral separations. ijcrt.org It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "greener" technique due to reduced organic solvent consumption. ijcrt.org

Advanced Spectroscopic Methods: Vibrational optical activity (VOA) techniques, such as Raman Optical Activity (ROA), are being developed for the highly accurate determination of enantiomeric excess directly in solution, potentially offering a non-chromatographic alternative. mdpi.com Similarly, circular dichroism (CD) spectroscopy can be used for rapid ee determination, especially in high-throughput screening applications, often after complexation with a chiral auxiliary. nih.govrsc.org These methods offer the advantage of speed over traditional chromatographic techniques. nih.gov

The continued development of new chiral stationary phases, more sensitive detectors, and novel spectroscopic methods will further enhance the ability to analyze and characterize 2-Propylcyclohexan-1-amine and its various stereoisomers with greater accuracy, speed, and efficiency. acs.org

Potential Roles and Applications in Advanced Chemical Synthesis and Materials Science Research

Applications as Chiral Auxiliaries and Resolving Agents in Asymmetric Synthesis

In the field of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis process to control the stereochemical outcome of a reaction. wikipedia.org This strategy is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where one enantiomer of a drug may be active while the other is inactive or even harmful. tcichemicals.com Chiral auxiliaries, once they have guided the stereoselective formation of the desired product, are typically removed and can often be recovered for reuse. wikipedia.org Famous examples of chiral auxiliaries include compounds like 8-phenylmenthol and oxazolidinones. wikipedia.org

Another critical process in obtaining enantiomerically pure substances is optical resolution. This method involves separating a racemic mixture into its individual enantiomers. tcichemicals.com One common technique uses a resolving agent, which is a chiral compound that reacts with the enantiomers in a racemic mixture to form diastereomers. mdpi.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like crystallization. mdpi.com

While the molecular structure of 2-Propylcyclohexan-1-amine, which contains stereocenters, suggests it could theoretically function as a chiral amine for these purposes, extensive searches of scientific literature did not yield specific examples or research studies demonstrating its use as either a chiral auxiliary or a resolving agent in asymmetric synthesis.

Role as a Key Intermediate in the Synthesis of Complex Organic Scaffolds

The synthesis of complex organic molecules, particularly natural products and their analogues, often relies on a strategy of building up molecular complexity from simpler, well-defined intermediates or "building blocks". elsevierpure.com Cyclohexane (B81311) derivatives are common structural motifs in many natural products and bioactive compounds, making them important targets in synthetic organic chemistry. elsevierpure.comnih.gov Chiral cyclohexanes, in particular, serve as versatile starting materials for creating molecules with multiple stereocenters. elsevierpure.com An intermediate is a molecular entity that is formed from the reactants and reacts further to give the desired products of a chemical reaction.

As a substituted cyclohexane, 2-Propylcyclohexan-1-amine could theoretically serve as a chiral building block. The amine functional group provides a reactive handle for a wide range of chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds. Despite this potential, a review of the available scientific literature did not uncover any published research that identifies 2-Propylcyclohexan-1-amine as a key intermediate in the synthesis of specific complex organic scaffolds or natural products.

Contributions to Polymer Chemistry and Materials Development

In polymer chemistry, monomers are the fundamental repeating units that are linked together to form a polymer chain. sigmaaldrich.com The chemical nature of the monomer dictates the properties of the resulting polymer. Amines are functional groups that can be incorporated into monomers to impart specific properties to a polymer, such as charge, hydrophilicity, or the ability to be cross-linked. rsc.org

A cross-linking agent is a substance that can create covalent bonds between polymer chains, forming a three-dimensional network. mdpi.com This process, known as cross-linking, generally improves the mechanical strength, thermal stability, and chemical resistance of the polymer material. mdpi.com Additives are substances incorporated into polymers to modify their properties.

Given its primary amine group and hydrocarbon structure, 2-Propylcyclohexan-1-amine possesses functionalities that could potentially allow it to act as a monomer in step-growth polymerization (e.g., to form polyamides), as a cross-linking agent for polymers with reactive sites that can bond with amines, or as a modifying additive. However, there is no evidence in the surveyed literature to suggest that 2-Propylcyclohexan-1-amine has been utilized in polymer chemistry or materials development in any of these capacities.

Future Research Directions and Emerging Paradigms in 2 Propylcyclohexan 1 Amine Research

Exploration of Novel Biocatalytic Systems and Enzyme Engineering for Chiral Synthesis

The synthesis of enantiomerically pure chiral amines, such as 2-Propylcyclohexan-1-amine, is a critical endeavor in the pharmaceutical and chemical industries. nih.gov Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and green alternative to traditional chemical methods. nih.gov Future research is intensely focused on the discovery and engineering of novel biocatalytic systems to enhance the efficiency and stereoselectivity of chiral amine synthesis.

Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are at the forefront of this research. frontiersin.orgiiserpune.ac.in TAs, which transfer an amino group from a donor to a ketone, are particularly valuable for their high stereoselectivity. nih.gov However, wild-type TAs often have a limited substrate scope. nih.gov Consequently, significant efforts in protein engineering, including directed evolution and rational design, are underway to develop TA variants that can accommodate bulkier substrates like 2-propylcyclohexanone (B1346617). nih.gov

Amine dehydrogenases offer a direct route to chiral amines from ketones via reductive amination, using ammonia (B1221849) as the amine donor. nih.goviiserpune.ac.in Engineering AmDHs to accept a broader range of ketone substrates is a key area of investigation. nih.gov Imine reductases, which catalyze the reduction of imines to amines, are also being explored, particularly for their ability to work with cyclic imines. frontiersin.org The development of dual-enzyme cascades, combining, for example, an ene-reductase and an imine reductase, presents a versatile strategy for synthesizing various stereoisomers of substituted cyclohexylamines. researchgate.net

Table 1: Key Enzymes in Chiral Amine Synthesis

| Enzyme Class | Reaction Catalyzed | Advantages | Current Research Focus |

|---|---|---|---|

| Transaminases (TAs) | Ketone amination using an amine donor | High stereoselectivity | Expanding substrate scope for bulky ketones through protein engineering. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive amination of ketones using ammonia | Direct synthesis of primary amines | Engineering for broader substrate acceptance. nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes with flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. researchgate.netmdpi.com Continuous flow systems offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and greater purity of the final product. researchgate.net For the synthesis of 2-Propylcyclohexan-1-amine, these technologies promise to streamline production and enable more efficient process optimization. mdpi.com

Advanced Computational Modeling for Predictive Reactivity and Stereoselectivity

Computational modeling has become an indispensable tool in modern chemistry for predicting reaction outcomes and understanding reaction mechanisms. In the context of 2-Propylcyclohexan-1-amine synthesis, advanced computational methods can provide valuable insights into reactivity and stereoselectivity. Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can be employed to model the transition states of key reaction steps, helping to elucidate the factors that govern the stereochemical outcome of a reaction.

For biocatalytic processes, computational approaches are instrumental in enzyme engineering. springernature.com By modeling the enzyme's active site and the binding of the substrate, researchers can identify key amino acid residues to target for mutation to improve catalytic activity and stereoselectivity. This predictive power accelerates the enzyme evolution process, reducing the need for extensive experimental screening. In chemical catalysis, computational modeling can aid in the design of new chiral ligands for metal-catalyzed asymmetric hydrogenation or reductive amination reactions, leading to the development of more efficient and selective catalysts for the synthesis of specific stereoisomers of 2-Propylcyclohexan-1-amine. acs.org

Development of Smart Materials and Functional Polymers Incorporating 2-Propylcyclohexan-1-amine Derivatives

The incorporation of 2-Propylcyclohexan-1-amine derivatives into polymers can lead to the development of "smart" materials with tunable properties. mdpi.com These materials are designed to respond to external stimuli such as pH, temperature, or light, making them suitable for a wide range of applications. researchgate.net The amine functionality of 2-Propylcyclohexan-1-amine provides a reactive handle for polymerization and for imparting specific properties to the resulting polymer. polysciences.comrsc.org

For example, polymers functionalized with amine groups can exhibit pH-responsive behavior due to the protonation and deprotonation of the amine. mdpi.com This property can be exploited in applications such as drug delivery systems, where the release of a therapeutic agent can be triggered by a change in pH. mdpi.com Furthermore, the chiral nature of 2-Propylcyclohexan-1-amine can be used to create polymers with specific optical or recognition properties. The development of amine-functional polymers is a vibrant area of research, with ongoing efforts to create novel materials with tailored functionalities. researcher.lifegoogle.com

Table 2: Potential Applications of Smart Polymers Incorporating 2-Propylcyclohexan-1-amine

| Stimulus | Potential Application | Underlying Principle |

|---|---|---|

| pH | Drug Delivery, Sensors | Protonation/deprotonation of the amine group leading to changes in polymer solubility or conformation. mdpi.com |

| Temperature | Thermoresponsive hydrogels, controlled release systems | Incorporation into temperature-sensitive polymer backbones. |

Sustainable and Circular Economy Approaches in its Synthesis and Utilization

The principles of green chemistry and the circular economy are increasingly guiding the development of new chemical processes. tue.nl For 2-Propylcyclohexan-1-amine, this translates to a focus on sustainable synthesis routes and the design of products that can be recycled or upcycled.

In terms of synthesis, the use of biocatalysis, as discussed earlier, is a key strategy for reducing the environmental impact of chemical production. nih.gov Enzymes operate under mild conditions, reducing energy consumption, and are biodegradable. nih.gov The use of renewable feedstocks and the avoidance of hazardous reagents are also central to green synthesis strategies. tue.nl

From a circular economy perspective, research is exploring the development of polymers derived from 2-Propylcyclohexan-1-amine that are designed for recycling. tue.nl This involves incorporating cleavable linkages into the polymer backbone that allow for depolymerization back to the monomer, which can then be reused to create new polymers in a closed-loop system. tue.nl Upcycling, where waste materials are converted into higher-value products, is another promising avenue. These approaches aim to minimize waste and create a more sustainable life cycle for materials derived from 2-Propylcyclohexan-1-amine. tue.nl

Q & A

Q. How to design a systematic review of 2-Propylcyclohexan-1-amine’s pharmacological applications?

Q. Tables for Quick Reference

| Parameter | Typical Value/Technique | Reference |

|---|---|---|

| Synthesis Temperature | 140°C (sealed tube) | |

| Key MS Signal | m/z 238 [M + H]⁺ | |

| NMR Coupling Constant | J = 13.5 Hz (axial protons) | |

| Purification Method | Preparative TLC (95% EtOH) | |

| Computational Tool | PubChem SAR Database |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.